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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial findings for Taurursodiol

(sodium phenylbutyrate and taurursodiol), also known as AMX0035, for the treatment of

Amyotrophic Lateral Sclerosis (ALS). The initial promising results from the Phase 2 CENTAUR

trial spurred hope within the ALS community. However, the subsequent Phase 3 PHOENIX trial,

designed to confirm these findings, did not meet its primary endpoint, leading to the voluntary

withdrawal of the drug, then marketed as Relyvrio, from the U.S. and Canadian markets.[1][2]

[3][4] This guide presents the data from both trials to offer a clear, evidence-based comparison

for the scientific community.

Executive Summary
The CENTAUR trial, a Phase 2 study, suggested that Taurursodiol slowed functional decline

and extended survival in individuals with ALS.[5] These encouraging findings led to accelerated

approval of the drug in the U.S. and Canada. However, the larger Phase 3 PHOENIX trial failed

to replicate these positive outcomes, showing no significant difference between the

Taurursodiol and placebo groups in slowing the progression of ALS. This discrepancy

underscores the critical importance of robust, independent validation in the drug development

process.
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The following tables summarize the key quantitative data from the CENTAUR and PHOENIX

trials for a direct comparison of their findings.

Table 1: Comparison of Primary Efficacy Endpoint - Change in ALSFRS-R Score

Feature CENTAUR Trial (Phase 2) PHOENIX Trial (Phase 3)

Primary Endpoint

Rate of decline in the

Amyotrophic Lateral Sclerosis

Functional Rating Scale-

Revised (ALSFRS-R) total

score over 24 weeks.

Change from baseline in

ALSFRS-R total score at 48

weeks.

Taurursodiol Group (Rate of

Decline)
-1.24 points per month Not statistically significant

Placebo Group (Rate of

Decline)
-1.66 points per month Not statistically significant

Difference in Decline Rate 0.42 points per month No significant difference

95% Confidence Interval 0.03 to 0.81 Not reported as non-significant

P-value 0.03 0.667

Table 2: Comparison of Survival Analysis

Feature
CENTAUR Trial (Long-term
follow-up)

PHOENIX Trial

Median Overall Survival

(Taurursodiol Group)
25.0 months Not reported as non-significant

Median Overall Survival

(Placebo Group)
18.5 months Not reported as non-significant

Hazard Ratio for Death 0.56 (95% CI, 0.34 to 0.92) Not statistically significant

P-value 0.023 Not reported as non-significant
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A post-hoc analysis of the CENTAUR trial compared participants treated with Taurursodiol to a

propensity score-matched external control group from the Pooled Resource Open-Access ALS

Clinical Trials (PRO-ACT) database. This analysis suggested a median overall survival that

was 10.4 months longer in the CENTAUR group receiving the drug.

Experimental Protocols
A detailed comparison of the methodologies employed in the CENTAUR and PHOENIX trials is

crucial for understanding the potential reasons for the discrepant outcomes.

CENTAUR Trial (Phase 2) Experimental Protocol

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial. An open-

label extension (OLE) phase followed the initial 6-month randomized period.

Participant Population: 137 participants with definite ALS who had symptom onset within the

previous 18 months.

Intervention: Participants were randomly assigned in a 2:1 ratio to receive either Taurursodiol

(3g sodium phenylbutyrate and 1g taurursodiol) or a matching placebo, administered orally

or via a feeding tube.

Primary Outcome Measure: The rate of decline in the total score on the ALSFRS-R over 24

weeks.

Secondary Outcome Measures: Included rates of decline in isometric muscle strength,

plasma phosphorylated neurofilament heavy chain levels, and slow vital capacity, as well as

survival.

Statistical Analysis: The primary analysis was a shared-baseline mixed-effects model to

compare the rate of change in the ALSFRS-R score between the two groups.

PHOENIX Trial (Phase 3) Experimental Protocol

Study Design: A global, 48-week, randomized, placebo-controlled trial.

Participant Population: 664 adults with ALS.
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Intervention: Participants were randomized to receive either Taurursodiol or a placebo.

Primary Outcome Measure: Change from baseline in the ALSFRS-R total score at 48 weeks.

Secondary Outcome Measures: Included assessments of quality of life, overall survival, and

respiratory function.

Statistical Analysis: The primary endpoint was the change from baseline in the ALSFRS-R

total score at 48 weeks, with a p-value of 0.667 indicating no statistical significance.

Visualizing the Discrepancy in Trial Outcomes
The following diagrams illustrate the workflow of the clinical trial process and the divergent

outcomes of the CENTAUR and PHOENIX trials.
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Figure 1: CENTAUR Trial Workflow and Positive Outcome.
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Figure 2: PHOENIX Trial Workflow and Negative Outcome.

Proposed Mechanism of Action of Taurursodiol
Taurursodiol is a combination of two compounds, sodium phenylbutyrate and taurursodiol,

which are believed to mitigate neuronal cell death by targeting stress in the endoplasmic

reticulum and mitochondria.
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Figure 3: Proposed Mechanism of Action of Taurursodiol.

Conclusion
The journey of Taurursodiol from the promising results of the CENTAUR trial to the

disappointing outcome of the PHOENIX trial serves as a stark reminder of the complexities and

challenges inherent in ALS drug development. While the initial findings provided a beacon of

hope, the failure of the larger, confirmatory Phase 3 trial to validate these results underscores

the necessity of rigorous, independent, and well-powered studies. For researchers, scientists,

and drug development professionals, this case highlights the importance of cautious optimism

and the need for robust evidence before a treatment can be considered definitively effective.

The discrepancy between the two trials warrants further investigation to understand the

potential contributing factors, which could include differences in trial design, patient

populations, or other unidentified variables.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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